4-Chloro-1,5-naphthyridine

Catalog No.
S709101
CAS No.
7689-63-6
M.F
C8H5ClN2
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1,5-naphthyridine

CAS Number

7689-63-6

Product Name

4-Chloro-1,5-naphthyridine

IUPAC Name

4-chloro-1,5-naphthyridine

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H

InChI Key

JECKUINVSSXFNR-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CC(=C2N=C1)Cl

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)Cl

Synthesis and Characterization

-Chloro-1,5-naphthyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with nitrogen atoms in addition to carbon atoms. Researchers have explored various methods for its synthesis, including:

  • Condensation reactions of different starting materials, such as aldehydes, ketones, and amines [].
  • Cyclization reactions involving precursors like 2-aminopyridines and chloroacetonitriles.

These studies often involve detailed characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound [].

Biological Activity Exploration

Researchers have investigated the potential biological activities of 4-chloro-1,5-naphthyridine. Studies suggest that it may exhibit:

  • Antibacterial properties against certain bacterial strains.
  • Antifungal activity against some fungal species.

4-Chloro-1,5-naphthyridine is a heterocyclic compound characterized by a fused naphthyridine structure with a chlorine atom at the 4-position. Its molecular formula is C8H5ClN2, and it has a molecular weight of approximately 166.59 g/mol. This compound is notable for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the chlorine atom enhances its reactivity and solubility, making it an attractive target for further chemical modifications.

Currently, there is no extensive research available on the specific mechanism of action of 4-Chloro-1,5-naphthyridine in biological systems. However, its potential as a precursor for therapeutic agents suggests that future studies might explore its interaction with specific targets or biological processes [].

Typical of naphthyridine derivatives: